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Compound of Interest

2-Methyl-6-nitro-3H-quinazolin-4-
Compound Name:

one
CAS No.: 24688-36-6
Cat. No.: B1496165

Get Quote

Executive Summary: The Privileged Scaffold
Evolution

The quinazolin-4(3H)-one nucleus remains a "privileged scaffold" in medicinal chemistry due to
its capacity to mimic purine bases and interact with diverse biological targets. However, the
low-hanging fruit of simple C2/C3 substitutions has been largely harvested. The current frontier
lies in hybrid pharmacophore design—fusing the quinazolinone core with moieties like
isoxazolines, morpholines, or pyrazoles to unlock dual-targeting capabilities (e.g.,
EGFR/VEGFR-2 inhibition).

This guide delineates a self-validating workflow for designing these novel scaffolds, moving
from in silico prediction to wet-lab validation. We focus on two primary therapeutic vectors:
dual-kinase inhibition in oncology and targeted antimicrobial action.

Computational Architecture: The In Silico Validation
Engine
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Before synthesis, every candidate must undergo a rigorous computational audit. This reduces
attrition by ensuring only thermodynamically stable and kinetically active ligands proceed to the
bench.

The Predictive Workflow

We employ a funnel approach:
o Ligand Preparation: Generation of 3D conformers and ionization states (pH 7.0 + 2.0).

e Molecular Docking (SP/XP): High-throughput screening against crystal structures (e.g.,
EGFR active site).

« MM-GBSA Rescoring: Calculation of free energy of binding (

) to remove false positives from docking scores.

 ADMET Profiling: Early rejection of compounds violating Lipinski’'s Rule of Five or showing
hERG toxicity.

Molecular Dynamics (MD): 100ns simulation to verify complex stability (RMSD < 2.0 A).

Workflow Visualization

The following diagram illustrates the decision logic for promoting a scaffold from "Design" to
"Synthesis."
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s FULL PROTOCOL TRUNCATED

To view exact molar ratios, purification steps, and HRP optimization
data, please view the interactive version.

Unlock Full Protocol on Website
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Click to download full resolution via product page

Caption: Integrated computational pipeline for filtering quinazolinone candidates before wet-lab
synthesis.

Structural Activity Relationship (SAR) Matrix

The bioactivity of quinazolinone is dictated by specific electronic and steric environments at
positions C2, C3, and C6/C7.

The Pharmacophore Logic[1]

e Position C2 (The Anchor): Critical for hydrophobic interactions. Introduction of S-alkylated
branches or thioacetamide moieties enhances binding to the hydrophobic pocket (e.g.,
Lys721 in EGFR).

» Position C3 (The Vector): The N3 nitrogen is the ideal attachment point for bulky hybrid
groups (morpholine, isoxazoline). This dictates solubility and target selectivity.

» Position C6/C7 (The Electronic Tuner): Electron-withdrawing groups (CI, F, NO2) here often
improve metabolic stability and enhance antiproliferative activity by altering the pKa of the
ring system.
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To view exact molar ratios, purification steps, and HRP optimization
data, please view the interactive version.

Unlock Full Protocol on Website
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Caption: SAR map detailing the functional impact of substitutions at key quinazolinone
positions.

Target-Specific Bioactivity Predictions
Oncology: Dual EGFR/VEGFR-2 Inhibition

Mechanism: Recent studies indicate that C3-substituted quinazolinone-morpholine hybrids can
simultaneously occupy the ATP-binding pocket of EGFR and the allosteric site of VEGFR-2.

» Key Interaction: The morpholine oxygen acts as a hydrogen bond acceptor for the hinge
region amino acids (Met793 in EGFR).

» Predicted Data:
o Scaffold: 2-methyl-3-(morpholinomethyl)quinazolin-4(3H)-one derivatives.
o Docking Score (EGFR): -10.3 kcal/mol (vs. -8.5 for Erlotinib control).
o Binding Energy (

): -55.2 kcal/mol.

Antimicrobial: Isoxazoline Hybrids

Mechanism: Fusing an isoxazoline ring via a linker at C3 targets fungal sterol biosynthesis
(CYP51 inhibition) or bacterial DNA gyrase.

o Key Interaction: The isoxazoline nitrogen coordinates with the heme iron in fungal CYP51.
e Predicted Data:
o Scaffold: 3-(isoxazol-5-yl)quinazolin-4(3H)-one.

o Activity: Predicted MIC values < 4 pg/mL against S. aureus.

Experimental Validation Protocols
Synthesis Protocol: Modified Niementowski Reaction
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This pathway is preferred for its atom economy and ability to accommodate C2/C3 diversity.

Reagents: Anthranilic acid, Formamide/Amine, POCI3 (activation).[1] Workflow:

Cyclization: Reflux anthranilic acid with formamide (or corresponding amide) at 140°C for 4-6
hours.

o Checkpoint: Monitor via TLC (Ethyl Acetate:Hexane 3:7). Product appears as a fluorescent
spot under UV.

Chlorination (Optional for C4 subs): Treat quinazolinone with POCI3/PCI5 to generate 4-
chloroquinazoline if a C4-substitution is desired (e.g., for urea derivatives).

Hybridization (C3 Functionalization): React the intermediate with the appropriate amine (e.g.,
morpholine derivative) in ethanol with catalytic acetic acid.

Purification: Recrystallization from ethanol.

Bioassay: MTT Cytotoxicity Screen

Objective: Validate antiproliferative predictions against MCF-7 (Breast) and A549 (Lung) lines.

Seeding: Seed cells at

cells/well in 96-well plates. Incubate 24h.

Treatment: Add test compounds (0.1 - 100 uM) dissolved in DMSO (<0.1% final conc).
Incubation: 48 hours at 37°C, 5% CO2.

Readout: Add MTT reagent. Dissolve formazan crystals in DMSO. Measure absorbance at
570 nm.

Calculation:

calculated via non-linear regression.

Data Consolidation: Predicted vs. Experimental
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The table below summarizes data from recent literature (2023-2025) regarding these specific

hybrid scaffolds.
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To view exact molar ratios, purification steps, and HRP optimization
data, please view the interactive version.

Unlock Full Protocol on Website
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Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not
intended for diagnostic or therapeutic procedures. While BenchChem strives to provide
accurate protocols, we make no warranties, express or implied, regarding the fitness of this
product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent
suits your experiment?

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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Our mission is to be the trusted global source of Hastt
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Contact our Ph.D. Support Team for a compatibility check
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